molecular formula C25H18ClN3 B13668724 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine

2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13668724
M. Wt: 395.9 g/mol
InChI Key: ZZWFTEZEGYZJNB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation methods . One common synthetic route includes the reaction of a suitable pyrrole derivative with a pyrazine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the compound in good yield .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain kinases, which are enzymes involved in various cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H18ClN3

Molecular Weight

395.9 g/mol

IUPAC Name

2-chloro-5-tritylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C25H18ClN3/c26-23-18-27-24-22(28-23)16-17-29(24)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H

InChI Key

ZZWFTEZEGYZJNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC5=NC(=CN=C54)Cl

Origin of Product

United States

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